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Compound of Interest

Compound Name:
rac 4-[4-(Oxiranylmethoxy)-1,2,5-

thiadiazol-3-yl]morpholine

CAS No.: 58827-68-2

Cat. No.: B028688

Get Quote

Executive Technical Guide: In Silico Docking Protocol for CAS 58827-68-2 (Timolol Epoxide

Intermediate)

-Adrenergic Receptors.

Executive Technical Summary
CAS 58827-68-2, chemically identified as 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-

yl]morpholine, is the pivotal epoxide intermediate in the synthesis of the non-selective

-adrenergic antagonist Timolol.

In drug development, this compound is scrutinized primarily for impurity qualification.

Regulatory guidelines (ICH M7) require the assessment of synthetic intermediates for potential

pharmacological activity or toxicity. Unlike the final drug (Timolol), CAS 58827-68-2 lacks the

secondary amine tail necessary for the canonical salt-bridge interaction with the receptor's

aspartate residue.

Objective: This guide details an autonomous in silico workflow to quantify the residual binding

affinity of CAS 58827-68-2 towards the
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-adrenergic receptor (ADRB2) compared to Timolol. The protocol addresses the specific
challenge of docking a neutral epoxide electrophile into a binding pocket evolved for cationic
amines.

Structural Preparation & System Architecture
The accuracy of this study hinges on the stereochemical handling of the epoxide and the

protonation state of the receptor.

Ligand Construction (The Probe)
CAS 58827-68-2 is often synthesized as a racemate. You must model both enantiomers to

determine stereoselective binding risks.

SMILES:C1COCCN1C2=NSN=C2OCC3OC3

Stereochemistry: Generate two distinct input structures:

(S)-Isomer: Corresponds to the (S)-Timolol precursor (the active drug form).

(R)-Isomer: The distomer impurity.

Conformer Generation: Use a systematic search (e.g., ConfGen or OMEGA). The

thiadiazole-morpholine hinge is rigid, but the oxirane tail has rotational freedom.

Critical Check: Ensure the epoxide ring remains un-opened during minimization (Force

field: OPLS4 or MMFF94s).

Target Architecture (The Receptor)
The Gold Standard for this study is the Human

-Adrenergic Receptor.

PDB Selection:3D4S (Crystal structure of

-AR bound to Timolol).

Rationale: This structure provides the "induced fit" conformation specific to the thiadiazole-

morpholine scaffold, minimizing the need for extensive backbone sampling.
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Protein Preparation Protocol:

Strip: Remove T4-lysozyme fusion and lipids (monoolein).

Protonation: Set pH to 7.4 (Propka).

Key Residue - Asp113 (3.32): In the Timolol-bound state, Asp113 is deprotonated

(negatively charged) to accept the salt bridge. Maintain this state to test if the neutral CAS

58827-68-2 can sustain binding without this interaction.

Key Residue - Asn312 (6.55) & Ser203 (5.42): These form H-bonds with the

thiadiazole/morpholine core. Ensure their rotamers are optimized.

The Docking Workflow (Core Directive)
Standard rigid-receptor docking is sufficient here due to the structural similarity between the

ligand and the co-crystallized reference. However, the scoring function must be tuned for

hydrophobic enclosure rather than electrostatics.

Grid Generation
Center: Centered on the co-crystallized Timolol ligand in PDB 3D4S.

Dimensions:

Å box.

Constraints:

Positional Constraint: Define the Morpholine ring centroid. This core is identical in both the

impurity and the drug; constraining it forces the software to sample the epoxide tail

behavior relative to the Timolol tail.

Docking Execution
Algorithm: Glide XP (Extra Precision) or AutoDock Vina.

Sampling: Enhanced sampling (4x factor) is required because the epoxide tail is shorter than

the Timolol tail, potentially allowing the ligand to "tumble" in the pocket if not constrained.
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Scoring Penalty: Apply a specific penalty for unfulfilled H-bond donors on the receptor

(specifically Asn312) if the epoxide oxygen fails to engage.

Covalent Docking (Safety Arm)
Risk Assessment: The epoxide is an electrophile. If a nucleophilic residue (Cysteine,

Histidine, or Lysine) is within 4.0 Å of the epoxide carbons, a Covalent Docking run is

mandatory to rule out irreversible alkylation.

Scan: Check distance to Cys116 or His93. If distance < 5 Å, proceed to covalent docking

protocols (e.g., CovDock).

Visualization & Logic Flow
The following diagram illustrates the comparative workflow required to validate the

safety/affinity profile of the CAS 58827-68-2 intermediate.

System Preparation

Analysis & ValidationCAS 58827-68-2
(Racemic Input)

Chiral Separation
(R-isomer vs S-isomer)

Ligand Prep
(Neutral Epoxide)

Docking (Glide XP)
Constraint: Morpholine Core

Protein Prep
(PDB: 3D4S - Timolol Bound)

Check Asp113
Interaction (Missing?)

RMSD vs Timolol

Binding Energy
(dG Bind) Risk Assessment Impurity Qualification

Report
Affinity < Drug

Click to download full resolution via product page

Caption: Workflow isolating the specific binding deficiency (missing salt bridge) of the epoxide

intermediate compared to the parent drug.

Data Presentation & Analysis
Upon completion, generate a comparative interaction table. This is the "Self-Validating"

component: if the CAS molecule scores similarly to Timolol despite lacking the amine, the
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scoring function is likely over-weighting hydrophobic contacts, and MM-GBSA refinement is

required.

Table 1: Expected Interaction Profile (Validation Metrics)

Feature Timolol (Reference)
CAS 58827-68-2
(Target)

Significance

PDB ID 3D4S N/A (Docked) Structural Basis

Asp113 (TM3) Salt Bridge (2.8 Å) None / Repulsion Primary Affinity Driver

Asn312 (TM7)
H-Bond (Morpholine

O)

H-Bond (Morpholine

O)

Scaffold Anchor

(Conserved)

Ser203 (TM5)
H-Bond (Thiadiazole

N)

H-Bond (Thiadiazole

N)
Orientation Lock

Hydrophobic Tail t-Butyl group Epoxide Ring Steric Fit

Est.

G (kcal/mol)
-11.5 to -13.0 -6.0 to -8.0 (Predicted) Safety Margin

Scientific Interpretation of Results
The Affinity Gap: You should observe a drastic reduction in docking score (approx. 3-5

kcal/mol difference) for CAS 58827-68-2 compared to Timolol. This confirms that the impurity

is a significantly weaker binder, reducing its pharmacological risk as a competitive

antagonist.

The Reactivity Risk: If the epoxide oxygen localizes within 3.5 Å of His269 or Cys285 (deep

pocket residues), the report must flag this as a "Potential Genotoxic/Covalent Impurity"

requiring experimental kinetic assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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